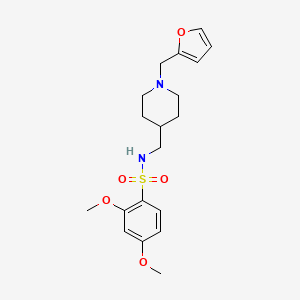

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5S/c1-24-16-5-6-19(18(12-16)25-2)27(22,23)20-13-15-7-9-21(10-8-15)14-17-4-3-11-26-17/h3-6,11-12,15,20H,7-10,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIUJEBNWQYFDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide typically involves multiple steps. One common method includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor such as 4-piperidone.

Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl group is attached to the piperidine nitrogen.

Sulfonamide Formation: The final step involves the reaction of the intermediate with 2,4-dimethoxybenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Oxidized furan derivatives.

Reduction: Reduced sulfonamide derivatives.

Substitution: Substituted benzene derivatives with various functional groups.

Scientific Research Applications

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The furan ring and piperidine moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A comparative analysis of key structural analogs is summarized in Table 1.

Table 1. Structural Comparison of Selected Piperidine Derivatives

Pharmacological and Physicochemical Implications

- Piperidine Substitution Position : The target compound’s 4-piperidinyl substitution contrasts with W-18 and W-15 (2-piperidinylidene), which are structurally closer to fentanyl analogs. The 4-position is associated with enhanced receptor binding in opioid derivatives, as seen in fentanyl .

- Furan vs. Phenyl/Thiophene : The furan-2-ylmethyl group introduces an oxygen heterocycle, which may improve solubility compared to phenyl or thiophene groups. However, reduced lipophilicity could affect blood-brain barrier penetration .

- Sulfonamide vs. The 2,4-dimethoxybenzenesulfonamide in the target compound provides electron-donating groups, which may stabilize receptor binding through π-π stacking .

Biological Activity

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide is a sulfonamide derivative with potential biological activity that has garnered interest in medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a piperidine ring, a furan ring, and a dimethoxybenzenesulfonamide moiety. Its molecular formula is with a molecular weight of approximately 368.46 g/mol. The sulfonamide group is significant for its biological activity, often enhancing the compound's interaction with biological targets.

The biological activity of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide is believed to involve several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease pathology. Inhibition of BChE may enhance acetylcholine levels in the brain, potentially improving cognitive function.

- Receptor Modulation : The presence of the piperidine and furan rings suggests possible interactions with various receptors, which could modulate cellular signaling pathways related to proliferation and apoptosis.

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide exhibit promising antimicrobial and anticancer activities. For instance:

- Antimicrobial Activity : Studies have reported that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, essential for bacterial cell proliferation.

- Anticancer Activity : The compound is being investigated for its potential to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival .

Case Studies

Several studies have evaluated the biological activity of related compounds:

| Compound | Target | IC50 (μM) | % Inhibition at 10 μM |

|---|---|---|---|

| Compound A | BChE | 8.6 ± 0.4 | 70% |

| Compound B | BChE | 1.6 ± 0.2 | 90% |

| Compound C | Cancer Cell Line | 2.8 ± 0.6 | 85% |

These findings suggest that modifications to the core structure can significantly influence biological activity.

Applications in Medicinal Chemistry

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide is being explored for:

- Drug Development : Its unique structure may lead to the development of new therapeutic agents targeting neurodegenerative diseases and cancer.

- Biological Probes : The compound can serve as a tool for studying biological processes and elucidating mechanisms underlying disease states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.